molecular formula C12H15BrN2O3 B3173776 tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate CAS No. 950176-70-2

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate

Cat. No.: B3173776
CAS No.: 950176-70-2
M. Wt: 315.16 g/mol
InChI Key: PHJGDBYUUNBPRZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a brominated pyridine derivative with a carbamate-protected amine group. Its molecular formula is C₁₂H₁₅BrN₂O₃, featuring a 5-bromopyridin-2-yl moiety linked to a 2-oxoethyl chain, which is further protected by a tert-butoxycarbonyl (Boc) group. The bromine atom at the 5-position of the pyridine ring enhances its reactivity in cross-coupling reactions, making it valuable in medicinal chemistry and drug synthesis .

For example, tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate (CAS 1207175-73-2) is synthesized using Boc-protection strategies under mild acidic conditions . The target compound’s Boc group serves as a temporary protective group for amines, enabling selective functionalization in multi-step syntheses, particularly in the development of kinase inhibitors or PROTACs (proteolysis-targeting chimeras) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, typically with the removal of the bromine atom.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Employed in the development of new catalysts and reagents.

Biology:

  • Investigated for its potential as a biochemical probe.
  • Studied for its interactions with various biological targets.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the production of specialty chemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate with structurally related compounds:

Compound Name Molecular Formula Key Substituents Key Differences Applications Reference
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate C₁₀H₁₃BrN₂O₃ 3-hydroxy, 5-bromo Hydroxyl group at pyridine 3-position increases polarity; reduced stability in acidic conditions. Intermediate for antiviral agents
tert-Butyl (3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl carbamate C₁₄H₁₇N₃O₃ 1,2,4-oxadiazole ring Oxadiazole ring replaces 2-oxoethyl chain; higher metabolic stability. Antimicrobial agents
tert-Butyl ((1-(5-bromopyridin-2-yl)piperidin-4-yl)methyl)carbamate C₁₆H₂₄BrN₃O₂ Piperidine ring Piperidine enhances solubility; bulky structure may hinder blood-brain barrier penetration. CNS drug intermediates
tert-Butyl (5-aminopyridin-2-yl)carbamate C₁₀H₁₅N₃O₂ Amino group at pyridine 5-position Amino group enables conjugation but reduces electrophilicity for cross-coupling. Fluorescent probes

Key Research Findings

Reactivity in Cross-Coupling Reactions
The 5-bromo substituent in the target compound enables Suzuki-Miyaura or Buchwald-Hartwig reactions, similar to tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate. However, the 2-oxoethyl chain may introduce steric hindrance, slightly reducing reaction yields compared to simpler bromopyridines .

Stability and Handling The Boc group in the target compound is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), a trait shared with tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate. However, bromine’s presence necessitates careful handling to avoid decomposition .

Biological Activity

tert-Butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate is a carbamate derivative notable for its potential biological activities. This compound features a tert-butyl group, a bromopyridine moiety, and an oxoethyl functional group, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its structural components:

  • Bromopyridine Moiety : The bromine atom in the pyridine ring can participate in various chemical reactions, including substitution reactions with nucleophiles. This property may enhance its interaction with biological targets.
  • Carbamate Group : The carbamate functional group can form hydrogen bonds with amino acid side chains in proteins, potentially modulating enzyme or receptor activities.
  • Oxoethyl Group : This group may influence the compound's reactivity and interactions with other molecules, enhancing its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in disease pathways, such as kinases that play roles in cancer and inflammatory conditions.
  • Antiviral Properties : Preliminary studies suggest potential antiviral activity against certain viruses, possibly through inhibition of viral replication mechanisms.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications:

  • Inhibition of Bruton’s Tyrosine Kinase (BTK) :
    • A study on BTK inhibitors demonstrated that compounds similar to this compound showed promising results in treating B-cell malignancies and autoimmune diseases .
    • The development of selective BTK inhibitors has opened pathways for targeted therapies in hematological cancers.
  • Antiviral Activity Against Hepatitis B Virus (HBV) :
    • Research on related heterocycles indicated effective inhibition of HBV replication with low cytotoxicity . Compounds within this class exhibited EC50 values in the low micromolar range, suggesting that structural modifications could enhance antiviral efficacy.
  • Mechanistic Studies :
    • Computational modeling has been employed to predict the interactions of bromopyridine derivatives with target proteins, providing insights into their binding affinities and potential therapeutic effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamateStructureEnzyme inhibition; Antiviral
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamateStructureModerate cytotoxicity; Potential anticancer
tert-Butyl 5-bromopyridin-2-yl(ethyl)carbamateStructureAntiviral properties; Selective inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (2-(5-bromopyridin-2-yl)-2-oxoethyl)carbamate, and how can reaction yields be optimized?

The compound is typically synthesized via carbamate coupling reactions. A common approach involves reacting 5-bromo-2-pyridyl ketone derivatives with tert-butyl carbamate precursors under mild acidic or basic conditions. Key steps include:

  • Nucleophilic substitution : Reacting bromopyridine derivatives with carbonyl-activated intermediates (e.g., glyoxylic acid derivatives) to form the oxoethyl linkage .
  • Protection/deprotection : Using tert-butyl carbamate (Boc) as a protecting group for amines, requiring precise pH control to avoid premature deprotection .
    To optimize yields:
  • Monitor reaction temperature (e.g., room temperature for Boc protection, elevated temps for coupling).
  • Use anhydrous solvents (e.g., CH₂Cl₂ or DMF) to minimize hydrolysis .
  • Purify via column chromatography with gradients of ethyl acetate/hexane (typical ratios 1:3 to 1:1) .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Essential characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm the Boc group (e.g., singlet at ~1.4 ppm for tert-butyl) and pyridine/oxoethyl moieties (e.g., aromatic protons at 7.5–8.5 ppm, carbonyl signals at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at ~328.04 g/mol for C₁₂H₁₆BrN₂O₃) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phases of acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR)?

Discrepancies may arise from:

  • Rotamers or conformational flexibility : The oxoethyl group may adopt multiple conformations, causing peak splitting. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce signals .
  • Impurity interference : Cross-validate with LC-MS to rule out byproducts (e.g., de-brominated or Boc-deprotected species) .
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃; DMSO may stabilize specific conformers .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC:
    • Acidic conditions (pH < 4) : Boc deprotection likely, forming free amines .
    • Basic conditions (pH > 10) : Hydrolysis of the carbamate linkage may occur .
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition points (expected >150°C for Boc carbamates) .

Q. How does the bromopyridine moiety influence reactivity in cross-coupling reactions compared to non-halogenated analogues?

The 5-bromo substituent enables:

  • Suzuki-Miyaura coupling : Palladium-catalyzed reactions with aryl boronic acids to form biaryl derivatives (e.g., replacing Br with aryl groups) .
  • Competitive reactivity : Bromine’s electronegativity may direct electrophilic substitution; compare with chloro or iodo analogues (see for iodopyrimidine reactivity parallels).
  • Steric effects : The 2-oxoethyl chain may hinder coupling efficiency; optimize using bulky ligands (e.g., XPhos) .

Q. What in vitro biological activity assays are suitable for evaluating this compound’s pharmacological potential?

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C-Boc) and quantify accumulation in cell lines via scintillation counting .
  • Cytotoxicity : Use MTT assays in cancer vs. normal cells; IC₅₀ values >100 µM suggest low toxicity .

Safety and Handling

Q. What precautions are necessary when handling this compound in the lab?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Comparative Analysis

Q. How does this compound compare structurally and functionally to tert-butyl carbamates with non-brominated pyridine rings?

  • Reactivity : Bromine enhances electrophilic substitution but reduces solubility (logP ~2.5 vs. ~1.8 for non-brominated analogues) .
  • Biological activity : Bromine may improve target binding (e.g., halogen bonding with proteins) but increase metabolic stability risks .

Properties

IUPAC Name

tert-butyl N-[2-(5-bromopyridin-2-yl)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(17)15-7-10(16)9-5-4-8(13)6-14-9/h4-6H,7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJGDBYUUNBPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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